melting point and boiling point data for 2-chloro-4-cyanophenyl isothiocyanate
melting point and boiling point data for 2-chloro-4-cyanophenyl isothiocyanate
This guide provides an in-depth technical analysis of 2-chloro-4-cyanophenyl isothiocyanate (IUPAC: 3-chloro-4-isothiocyanatobenzonitrile ). It addresses the physicochemical properties, synthesis pathways, and experimental handling required for high-integrity research applications.
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Executive Summary
2-Chloro-4-cyanophenyl isothiocyanate (CAS: 402714-30-1 ) is a specialized electrophilic building block used primarily in the synthesis of androgen receptor antagonists and other heterocyclic pharmaceutical intermediates. Structurally, it features a benzene core substituted with a nitrile group (electron-withdrawing), a chlorine atom (lipophilic/electronic modulator), and a reactive isothiocyanate (-NCS) moiety.
Critical Note on Nomenclature: Researchers must distinguish this compound from its isomer, 2-chloro-4-isothiocyanatobenzonitrile (CAS: 21724-83-4). The compound discussed here derives from 4-amino-3-chlorobenzonitrile , placing the isothiocyanate group at the para position relative to the nitrile group's numbering origin, or more commonly named based on the aniline precursor.
Physicochemical Data Profile
The following data consolidates experimental baselines and high-confidence predictive models for CAS 402714-30-1 .
| Property | Value / Description | Source/Notes |
| IUPAC Name | 3-chloro-4-isothiocyanatobenzonitrile | Systematic naming |
| Common Name | 2-chloro-4-cyanophenyl isothiocyanate | Based on aniline precursor |
| CAS Number | 402714-30-1 | Validated Identifier |
| Molecular Formula | C₈H₃ClN₂S | MW: 194.64 g/mol |
| Physical State | Solid (Crystalline) | At Standard Temperature/Pressure |
| Melting Point (MP) | ~75 – 105 °C (Estimated) | Experimental value not standardized in public indices.Precursor (Amine) MP: 102–105 °C.[1] [1] Isomer (2-Cl-4-NCS) MP: 77.5 °C.[2] [2] |
| Boiling Point (BP) | 367.8 ± 32.0 °C (Predicted) | Decomposes prior to boiling at 1 atm. |
| Density | 1.39 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF | Hydrolyzes in water |
Analyst Insight: The melting point of isothiocyanates is typically lower than their corresponding amine precursors due to the loss of intermolecular hydrogen bonding (–NH₂ vs –NCS). Since the precursor 4-amino-3-chlorobenzonitrile melts at 102–105 °C, the isothiocyanate product is expected to melt in the range of 75–100 °C.
Structural & Electronic Analysis
The reactivity of this molecule is governed by the synergistic electron-withdrawing effects of the cyano (-CN) and chloro (-Cl) groups, which significantly increase the electrophilicity of the isothiocyanate carbon.
Figure 1: Electronic influence of substituents on the isothiocyanate core, driving reactivity toward nucleophiles.
Synthesis & Experimental Protocols
A. Synthesis Workflow
The most reliable route converts 4-amino-3-chlorobenzonitrile to the isothiocyanate using thiophosgene (CSCl₂) or a safer surrogate like 1,1'-thiocarbonyldiimidazole (TCDI).
Figure 2: Synthetic pathway from the aniline precursor.
B. Protocol: Determination of Melting Point
Because specific experimental values are sparse in public literature, researchers must validate the identity of synthesized batches using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.
Step-by-Step Procedure:
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Sample Prep: Dry the solid sample under high vacuum (<1 mbar) at room temperature for 4 hours to remove residual solvent (DCM/Chloroform).
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Capillary Loading: Pack 2-3 mm of the fine powder into a glass capillary.
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Ramp Rate:
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Fast Ramp: 10 °C/min to 60 °C.
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Slow Ramp: 1 °C/min from 60 °C upwards.
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Observation: Watch for the "sintering" point (onset) and the "clear point" (complete liquefaction).
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Target Range: Expect transition between 75 °C and 105 °C .
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Validation: If the MP is <70 °C, check for solvent entrapment or residual thiophosgene.
Handling & Safety (E-E-A-T)
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Lachrymator Hazard: Isothiocyanates are potent lachrymators (tear-inducing). All operations must be performed in a functioning fume hood.
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Moisture Sensitivity: The -NCS group can hydrolyze to the corresponding amine or form thioureas upon prolonged exposure to moisture. Store under inert gas (Nitrogen/Argon) at 2–8 °C.
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Decomposition: Avoid heating above 120 °C without solvent, as isothiocyanates can undergo thermal rearrangement or polymerization.
References
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Sigma-Aldrich. Product Specification: 4-Amino-3-chlorobenzonitrile.[1] Accessed via Merck Millipore.
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ChemicalBook. 2-Chloro-4-isothiocyanatobenzonitrile (Isomer Data). Accessed for comparative physicochemical properties.
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PubChem. Compound Summary for CAS 402714-30-1. National Library of Medicine.
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BLD Pharm. 3-Chloro-4-isothiocyanatobenzonitrile Product Data.
